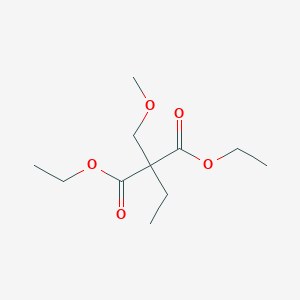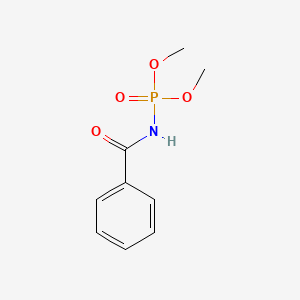
Tribenzylphosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribenzylphosphine oxide is an organophosphorus compound with the molecular formula C21H21OP. It is a white crystalline solid that is soluble in organic solvents. This compound is known for its applications in organic synthesis and catalysis.
Vorbereitungsmethoden
Tribenzylphosphine oxide can be synthesized through various methods. One common synthetic route involves the oxidation of tribenzylphosphine using oxidizing agents such as hydrogen peroxide or molecular oxygen. The reaction typically occurs under mild conditions and yields this compound as the primary product .
In industrial settings, this compound is produced using similar oxidation methods, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Tribenzylphosphine oxide undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced back to tribenzylphosphine using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the oxygen atom is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tribenzylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: this compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: This compound is used in the production of polymers and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of tribenzylphosphine oxide involves its ability to coordinate with metal ions and participate in redox reactions. It acts as a ligand, forming stable complexes with transition metals. These complexes can then undergo various chemical transformations, making this compound a versatile reagent in catalysis and organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Tribenzylphosphine oxide can be compared with other phosphine oxides such as triphenylphosphine oxide and triethylphosphine oxide. While all these compounds share similar chemical properties, this compound is unique in its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in coordination chemistry and catalysis .
Similar compounds include:
- Triphenylphosphine oxide
- Triethylphosphine oxide
- Tris(2,4,6-trimethoxyphenyl)phosphine oxide .
Eigenschaften
CAS-Nummer |
4538-55-0 |
|---|---|
Molekularformel |
C21H21OP |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
dibenzylphosphorylmethylbenzene |
InChI |
InChI=1S/C21H21OP/c22-23(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2 |
InChI-Schlüssel |
RDLZJCXTAYHYHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11958345.png)





![4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline](/img/structure/B11958372.png)





